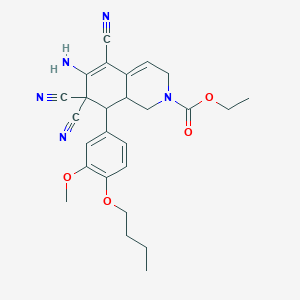![molecular formula C25H24N4OS2 B433360 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide CAS No. 313379-93-0](/img/structure/B433360.png)
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C25H24N4OS2 and its molecular weight is 460.6g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemistry and Properties
The chemistry and properties of compounds containing the 2,2′-pyridine-2,6-diylbis(1H-benzimidazole) and 2,2′-pyridine-2,6-diylbis(1,3-benzothiazole) structures, which are closely related to the query compound, are well-documented. These compounds exhibit a variety of significant properties, such as diverse spectroscopic properties, magnetic characteristics, and biological and electrochemical activities. The review emphasizes the importance of investigating unknown analogues, which suggests the potential for uncovering novel applications of compounds similar to 2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide in various scientific fields (Boča, Jameson, & Linert, 2011).
Therapeutic Potential
Benzothiazole derivatives, including structures akin to the query compound, have a broad spectrum of antimicrobial, analgesic, anti-inflammatory, and antidiabetic activities. Specifically, 2-arylbenzothiazoles are identified as potential antitumor agents, with some compounds being in clinical use for treating various diseases. This underscores the compound's relevance in drug discovery and therapeutic applications, highlighting benzothiazole's structural simplicity and versatility in synthesizing compounds with varied biological activities (Kamal, Hussaini Syed, & Malik Mohammed, 2015).
Antioxidant Capacity
The antioxidant capacity of benzothiazole derivatives is evidenced through their interaction in assays like the ABTS/PP decolorization assay, illustrating the compound's potential in contributing to antioxidant capacity through specific reaction pathways. This aspect of benzothiazole chemistry is crucial for understanding its role in mitigating oxidative stress and could be relevant for the query compound in biomedical research (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Structural Activity Relationship in Medicinal Chemistry
Benzothiazole compounds, including those structurally related to the query compound, demonstrate a wide range of pharmacological activities, indicating the significance of the benzothiazole scaffold in medicinal chemistry. These activities include antiviral, antimicrobial, antiallergic, anti-diabetic, anti-tumor, anti-inflammatory, anthelmintic, and anticancer effects. The review of these compounds' activities and their structural variations provides insights into the therapeutic potential and versatility of benzothiazole derivatives in drug development (Bhat & Belagali, 2020).
properties
IUPAC Name |
2-[6-(1-adamantyl)-3-cyanopyridin-2-yl]sulfanyl-N-(1,3-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS2/c26-13-18-5-6-21(25-10-15-7-16(11-25)9-17(8-15)12-25)28-23(18)31-14-22(30)29-24-27-19-3-1-2-4-20(19)32-24/h1-6,15-17H,7-12,14H2,(H,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLHKSDBAIXWFG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=NC(=C(C=C4)C#N)SCC(=O)NC5=NC6=CC=CC=C6S5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3-Amino-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinolin-2-yl)(4-methoxyphenyl)methanone](/img/structure/B433278.png)
![ethyl 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carboxylate](/img/structure/B433280.png)
![2-amino-4-(4-butoxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B433282.png)
![Benzyl 2-[3-cyano-6-(furan-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylacetate](/img/structure/B433283.png)
![2-(Allylamino)-4-amino-5-[(5-bromo-2-thienyl)carbonyl]-3-thiophenecarbonitrile](/img/structure/B433284.png)
![2-amino-4-(4-isopropoxy-3-methoxyphenyl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B433286.png)

![6'-amino-2-oxo-3'-propylspiro[1H-indole-3,4'-2H-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B433290.png)
![6-amino-3-methyl-2'-oxo-1'-prop-2-enylspiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-5-carbonitrile](/img/structure/B433291.png)
![Ethyl 6'-amino-5'-cyano-2'-(2-ethoxy-2-oxoethyl)-1-(2-methoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433295.png)
![Ethyl 6'-amino-5'-cyano-1,2'-bis(2-ethoxy-2-oxoethyl)-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433296.png)
![Ethyl 2-amino-1',7,7-trimethyl-2',5-dioxospiro[6,8-dihydrochromene-4,3'-indole]-3-carboxylate](/img/structure/B433299.png)
![Methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-2-oxo-1-prop-2-enylspiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433302.png)
![Methyl 6'-amino-5'-cyano-2'-(2-methoxy-2-oxoethyl)-1-methyl-2-oxospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B433304.png)